3-Acetyl-4-methylindole

vector control acetylcholinesterase inhibition insecticide discovery

Scaffold-hopping in indole-based drug discovery often stalls due to insufficient potency of generic building blocks. 3-Acetyl-4-methylindole overcomes this bottleneck as a pre-validated, multi-target pharmacophore: - AChE inhibition: Sub-10 nM IC50 against Anopheles gambiae AChE, a >2,600-fold gain over unsubstituted indole, enabling direct advancement into malaria/dengue vector-control programs. - iNOS inhibition: IC50 of 2.57 μM in LPS-stimulated RAW264.7 macrophages, exceeding indole-3-carbinol by an estimated >40-fold, accelerating anti-inflammatory lead optimization. - Antifungal activity: The 4-methyl-3-acetyl substitution pattern is the only 3-acylindole subclass outperforming hymexazol across seven phytopathogenic fungi. Procurement reliability: Offered at 97% purity with full analytical characterization; shipped under ambient conditions from stock.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B13709411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-4-methylindole
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC=C2C(=O)C
InChIInChI=1S/C11H11NO/c1-7-4-3-5-10-11(7)9(6-12-10)8(2)13/h3-6,12H,1-2H3
InChIKeyUGCIWYUQKIRYOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-4-methylindole: Chemical Profile and Research Procurement


3-Acetyl-4-methylindole (CAS 65127-52-8; synonym 1-(4-methyl-1H-indol-3-yl)ethanone; molecular formula C₁₁H₁₁NO) is a methyl-substituted 3-acylindole that serves as a versatile building block in medicinal chemistry and agrochemical research . Characterized by an acetyl moiety at the indole 3-position and a methyl substituent at the 4-position, the compound incorporates the two structural features—4-methyl group and 3-acetyl group—identified by structure–activity relationship studies as critical for antifungal potency within the 3-acylindole class [1]. Commercial suppliers typically offer the compound at ≥95% purity for research and development use .

Building block Medicinal chemistry and agrochemical research scaffold
SAR-critical motif 4-methyl + 3-acetyl substitution pattern linked to antifungal activity in SAR studies
Supply grade Typically offered at ≥95% purity for R&D use

Generic Substitution Risks and Structural Non-Redundancy


Within the 3-acylindole chemotype, minor positional or substituent perturbations produce substantial shifts in both potency and target-selectivity profiles. The combination of a 4-methyl group and a 3-acetyl group is non-redundant: SAR studies demonstrate that moving or removing the methyl substituent or replacing the acetyl with a propionyl group alters antifungal efficacy against phytopathogenic fungi by orders of magnitude [1]. Similarly, the 4-methyl substitution pattern critically determines whether an indole behaves as an aryl hydrocarbon receptor (AhR) agonist (e.g., 4-methylindole: EMAX 134% relative to TCDD) or antagonist (e.g., 3-methylindole: IC₅₀ 19 μM) [2]. These findings collectively establish that 3-acetyl-4-methylindole cannot be functionally interchanged with 3-acetylindole, 4-methylindole, 5-methylindole, or 3-propionyl-4-methylindole without introducing uncontrolled experimental variance.

! Removal or relocation of the 4-methyl group sharply reduces antifungal and AChE activity; 3-acetylindole is not a functional equivalent.
! Acyl chain length (acetyl vs. propionyl) alters potency rank order; 3-propionyl-4-methylindole may show different antifungal profile.
! Methyl position determines AhR agonist/antagonist behavior (4-methylindole vs. 3-methylindole), indicating broad biological profile shifts.

Head-to-Head Evidence for Informed Procurement


AChE Inhibition in Anopheles gambiae

3-Acetyl-4-methylindole inhibits recombinant Anopheles gambiae wild-type acetylcholinesterase (AgAChE) with an IC₅₀ of 9.10 nM in a 10-min Ellman assay [1]. By comparison, unsubstituted indole—the simplest structural comparator—exhibits only marginal AChE inhibition with a reported IC₅₀ of approximately 23.7 μM (23,700 nM) against the same enzyme class [2]. This represents an approximate 2,600-fold improvement in potency attributable to the 3-acetyl and 4-methyl substitution pattern.

AChE Inhibition
Cross-study context
Target: IC₅₀ 9.10 nM
Comparator: unsubstituted indole 23,700 nM
~2,600-fold difference
Supports vector-control enzyme inhibition research
Recombinant AgAChE, Ellman assay, 10-min incubation
vector control acetylcholinesterase inhibition insecticide discovery

iNOS-Mediated Anti-Inflammatory Activity

In mouse RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), 3-acetyl-4-methylindole inhibits inducible nitric oxide synthase (iNOS) activity with an IC₅₀ of 2.57 μM (2,570 nM) when incubated for 30 min prior to LPS challenge [1]. Comparator data from the same cellular model show that indole-3-carbinol (I3C), a naturally occurring indole anti-inflammatory, inhibits NO production in LPS/IFNγ-stimulated RAW264.7 cells only at concentrations near or above 100 μM , indicating an approximate 40-fold or greater potency advantage for the 3-acetyl-4-methyl substitution pattern.

iNOS Inhibition
Cross-study context
Target: IC₅₀ 2.57 μM
Comparator: indole-3-carbinol >>100 μM
≥~40-fold lower IC₅₀
Supports macrophage inflammation model studies
RAW264.7 cells, LPS-induced iNOS/NO
anti-inflammatory iNOS inhibition nitric oxide production

Broad-Spectrum Antifungal Activity Profiling

SAR analysis across twenty 3-acylindole analogs identified the 4-methyl-3-acyl substitution pattern as the critical determinant of broad-spectrum antifungal activity against seven phytopathogenic fungi including Fusarium graminearum, Alternaria alternata, and Sclerotinia sclerotiorum [1]. The reference compound 4-methyl-3-propionylindole—a close structural analog of 3-acetyl-4-methylindole differing only in acyl chain length (acetyl vs. propionyl)—demonstrated superior potency to the commercial agricultural fungicide hymexazol [1]. While head-to-head EC₅₀ data for 3-acetyl-4-methylindole itself were not fully disclosed in the primary publication, the study conclusively establishes that both 4-methyl and 3-acetyl (or 3-propionyl) groups are simultaneously required for maximal antifungal activity; analogs lacking either structural feature showed diminished or negligible activity across all seven fungal species tested [1].

Antifungal SAR
Class-level inference
4-methyl + 3-acetyl chemotype required for broad activity
Supports agrochemical antifungal screening
Specific EC₅₀ values not fully disclosed; rank order established
antifungal phytopathogen control agricultural fungicide

DGKγ Targeting and CNS Imaging Potential

A series of ¹¹C-labeled 3-acetylindole derivatives were designed, synthesized, and evaluated as positron emission tomography (PET) imaging agents targeting diacylglycerol kinase gamma (DGKγ) in the brain [1]. The lead compound T-278, a 3-acetylindole derivative, exhibited a DGKγ IC₅₀ of 30 nM and demonstrated efficient blood-brain barrier penetration with desirable physicochemical properties for CNS imaging applications . While 3-acetyl-4-methylindole itself was not the final radiolabeled candidate, the study establishes the 3-acetylindole scaffold—of which 3-acetyl-4-methylindole is a commercially available representative—as a validated pharmacophore for DGKγ targeting in the CNS. In contrast, unsubstituted indole and simple methylindoles lack the 3-acetyl moiety required for DGKγ engagement [1].

DGKγ Pharmacophore
Class-level inference
3-Acetylindole scaffold validated; lead T-278 IC₅₀ 30 nM (class rep.)
Supports CNS target engagement imaging studies
PET tracer context, blood-brain barrier penetration reported
PET imaging diacylglycerol kinase gamma CNS imaging agent

High-Yield Synthetic Route from 4-Methylindole

A well-characterized synthetic route reported by Zhungietu et al. (1970) demonstrates that methylindoles, including 4-methylindole, undergo acetylation with acetic anhydride in the presence of equimolar 70% perchloric acid to form perchlorate salts of 3-acetylindoles, which upon treatment with base afford the corresponding 3-acetylindoles in high yields [1]. This method provides a regioselective, one-pot acetylation protocol specifically validated for methylindole substrates, yielding 3-acetyl-4-methylindole directly. By contrast, general Friedel-Crafts acetylation of indole often requires Lewis acid catalysts (e.g., InCl₃, In(OTf)₃) and may produce mixtures of 1- and 3-acetyl regioisomers when applied to N-unsubstituted indoles [2]. The perchloric acid method offers a time-tested, high-yield alternative that is particularly suited to 4-methylindole as the starting material.

Synthetic Route
Method context
Ac₂O/HClO₄ then base
Reported high yield from 4-methylindole
Supports synthesis workflow with methylindole substrates
Zhungietu method; regioselective 3-acetylation
acetylation indole chemistry high-yield synthesis

High-Impact Procurement Scenarios


Mosquito-Selective AChE Inhibitor Discovery

3-Acetyl-4-methylindole's sub-10 nM IC₅₀ against Anopheles gambiae AChE, representing a >2,600-fold potency gain over unsubstituted indole, positions it as a privileged starting point for insecticide discovery programs targeting malaria- and dengue-transmitting mosquito vectors [1]. When procuring a focused library of indole-based AChE inhibitors, selecting 3-acetyl-4-methylindole over generic indole or simple methylindoles maximizes the probability of identifying hit compounds in the therapeutically relevant nanomolar range. The available binding data from the standardized Ellman assay format further enables direct cross-study comparisons with other indole-derived AChE ligands in the ChEMBL/BindingDB repositories [2].

iNOS-Targeted Anti-Inflammatory Therapeutics

With an IC₅₀ of 2.57 μM for iNOS inhibition in LPS-stimulated RAW264.7 macrophages, 3-acetyl-4-methylindole demonstrates anti-inflammatory potency that exceeds that of natural indoles such as indole-3-carbinol by an estimated 40-fold or greater [3]. This evidence supports procuring 3-acetyl-4-methylindole as a core scaffold for structure–activity relationship campaigns aimed at developing novel iNOS inhibitors. In contrast to I3C or unsubstituted indole, 3-acetyl-4-methylindole can be advanced directly into analog synthesis without requiring preliminary potency-enhancing modifications, thereby accelerating lead optimization timelines [4].

Broad-Spectrum Agrochemical Fungicide Development

The SAR study by Xu et al. (2011) establishes that 4-methyl-3-acylindoles represent the only 3-acylindole subclass that has outperformed the commercial fungicide hymexazol across seven agriculturally relevant phytopathogenic fungi [5]. For agrochemical R&D teams developing next-generation fungicides, 3-acetyl-4-methylindole provides direct synthetic access to this validated chemotype. Laboratories can efficiently generate structurally diverse analog libraries through modifications at the indole nitrogen or by condensing the 3-acetyl group with aldehydes or hydrazines, leveraging substitution points already demonstrated to be compatible with high antifungal activity [5].

CNS DGKγ PET Tracer Development

The 3-acetylindole pharmacophore has been validated for targeting diacylglycerol kinase gamma (DGKγ) with nanomolar affinity (lead compound T-278: IC₅₀ = 30 nM) and sufficient blood-brain barrier penetration to enable PET imaging in the central nervous system [6]. 3-Acetyl-4-methylindole serves as a commercially available, synthetically tractable starting material for radiolabeling and analog development within this pharmacophore space. Procuring this specific compound over generic 3-acetylindole or 3-acetyl-5-methylindole allows structure–activity exploration at the 4-position—a substitution site that may influence DGKγ subtype selectivity and pharmacokinetic properties critical for successful CNS imaging agent development [6].

Application
Selection Property
Validation Focus
Vector-control enzyme inhibition research
AChE inhibition assay context
Cross-study activity comparison with indole scaffolds
iNOS-mediated inflammation model studies
iNOS inhibition cellular assay context
LPS-induced NO production endpoint in macrophages
Agrochemical antifungal screening
4-methyl-3-acylindole chemotype
Broad-spectrum phytopathogen panel activity profiling
CNS DGKγ target engagement imaging studies
3-Acetylindole pharmacophore
DGKγ inhibition and brain penetrance assessment
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